Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate
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Overview
Description
Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate is a complex organic compound that features a piperazine ring, a benzoate ester, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. The process often includes:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine ring.
Introduction of the Benzoate Ester: The benzoate ester is introduced through esterification reactions, typically involving methanol and benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting neurological disorders.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The benzoate ester and amide groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
4-(4-Methylpiperazin-1-yl)methyl benzoic acid: Utilized in organic synthesis.
Olanzapine: A thienobenzodiazepine derivative used in the treatment of schizophrenia.
Uniqueness
Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-(propanoylamino)benzoate |
InChI |
InChI=1S/C22H25N3O4/c1-3-20(26)23-18-15-17(22(28)29-2)9-10-19(18)24-11-13-25(14-12-24)21(27)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,23,26) |
InChI Key |
OTMOWAOMNJFBQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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